Midodrine Active Metabolite Exhibits 5- to 19-fold Higher Affinity for α1A vs. α1B/α1D Adrenoceptors
The active metabolite of midodrine, desglymidodrine (ST-1059), demonstrates preferential binding to the α1A-adrenoceptor subtype over α1B and α1D. Specifically, in rat receptor binding assays, desglymidodrine exhibits pKi values of 5.89 for α1A, 5.16 for α1B, and 5.78 for α1D . This corresponds to Ki values of approximately 1.29 µM, 6.92 µM, and 1.66 µM, respectively—indicating approximately 5.4-fold higher affinity for α1A over α1B. A separate study reported Kis of 9.77 µM (α1A), 9.55 µM (α1B), and 8.51 µM (α1D) [1]. In contrast, the non-selective α1-agonist phenylephrine does not exhibit subtype selectivity. This subtype preference may contribute to differential pharmacodynamic effects, as α1A receptors are predominantly expressed in the lower urinary tract and vasculature, potentially influencing the balance between desired pressor effects and off-target actions.
| Evidence Dimension | α1-Adrenoceptor Subtype Binding Affinity (pKi) |
|---|---|
| Target Compound Data | Desglymidodrine pKi: α1A = 5.89, α1B = 5.16, α1D = 5.78 |
| Comparator Or Baseline | Phenylephrine (non-selective α1-agonist) — no subtype selectivity data available for direct comparison |
| Quantified Difference | Desglymidodrine shows ~5.4-fold higher affinity for α1A vs. α1B |
| Conditions | Radioligand binding assays in rat tissues |
Why This Matters
Subtype selectivity data informs potential differences in tissue-specific effects and may guide selection when minimizing off-target α1B/α1D-mediated effects is desirable.
- [1] Altenbach RJ, Khilevich A, Kolasa T, et al. Synthesis and structure-activity studies on N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide, an imidazole-containing α1A-adrenoceptor agonist. J Med Chem. 2004;47(12):3220-3235. View Source
